Cas no 2137846-89-8 (1-[2-(Aminomethyl)-2-methylmorpholin-4-yl]propan-1-one)

1-[2-(Aminomethyl)-2-methylmorpholin-4-yl]propan-1-one is a morpholine-derived compound featuring both an aminomethyl and a carbonyl functional group, making it a versatile intermediate in organic synthesis. Its structural framework combines a rigid morpholine ring with a flexible propionyl side chain, offering balanced reactivity for further derivatization. The presence of the aminomethyl group enhances its utility in nucleophilic reactions, while the ketone moiety allows for condensation or reduction pathways. This compound is particularly valuable in pharmaceutical and agrochemical research, where its hybrid structure can contribute to the development of bioactive molecules. Its stability and synthetic accessibility further underscore its potential as a building block in medicinal chemistry.
1-[2-(Aminomethyl)-2-methylmorpholin-4-yl]propan-1-one structure
2137846-89-8 structure
商品名:1-[2-(Aminomethyl)-2-methylmorpholin-4-yl]propan-1-one
CAS番号:2137846-89-8
MF:C9H18N2O2
メガワット:186.251422405243
CID:6475097
PubChem ID:165848387

1-[2-(Aminomethyl)-2-methylmorpholin-4-yl]propan-1-one 化学的及び物理的性質

名前と識別子

    • EN300-715399
    • 2137846-89-8
    • 1-[2-(aminomethyl)-2-methylmorpholin-4-yl]propan-1-one
    • 1-[2-(Aminomethyl)-2-methylmorpholin-4-yl]propan-1-one
    • インチ: 1S/C9H18N2O2/c1-3-8(12)11-4-5-13-9(2,6-10)7-11/h3-7,10H2,1-2H3
    • InChIKey: GVKUWGTXWGWLRO-UHFFFAOYSA-N
    • ほほえんだ: O1CCN(C(CC)=O)CC1(C)CN

計算された属性

  • せいみつぶんしりょう: 186.136827821g/mol
  • どういたいしつりょう: 186.136827821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 196
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.6Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.9

1-[2-(Aminomethyl)-2-methylmorpholin-4-yl]propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-715399-0.05g
1-[2-(aminomethyl)-2-methylmorpholin-4-yl]propan-1-one
2137846-89-8
0.05g
$1056.0 2023-05-27
Enamine
EN300-715399-2.5g
1-[2-(aminomethyl)-2-methylmorpholin-4-yl]propan-1-one
2137846-89-8
2.5g
$2464.0 2023-05-27
Enamine
EN300-715399-10.0g
1-[2-(aminomethyl)-2-methylmorpholin-4-yl]propan-1-one
2137846-89-8
10g
$5405.0 2023-05-27
Enamine
EN300-715399-0.25g
1-[2-(aminomethyl)-2-methylmorpholin-4-yl]propan-1-one
2137846-89-8
0.25g
$1156.0 2023-05-27
Enamine
EN300-715399-0.1g
1-[2-(aminomethyl)-2-methylmorpholin-4-yl]propan-1-one
2137846-89-8
0.1g
$1106.0 2023-05-27
Enamine
EN300-715399-1.0g
1-[2-(aminomethyl)-2-methylmorpholin-4-yl]propan-1-one
2137846-89-8
1g
$1256.0 2023-05-27
Enamine
EN300-715399-5.0g
1-[2-(aminomethyl)-2-methylmorpholin-4-yl]propan-1-one
2137846-89-8
5g
$3645.0 2023-05-27
Enamine
EN300-715399-0.5g
1-[2-(aminomethyl)-2-methylmorpholin-4-yl]propan-1-one
2137846-89-8
0.5g
$1207.0 2023-05-27

1-[2-(Aminomethyl)-2-methylmorpholin-4-yl]propan-1-one 関連文献

Related Articles

1-[2-(Aminomethyl)-2-methylmorpholin-4-yl]propan-1-oneに関する追加情報

Introduction to 1-[2-(Aminomethyl-2-methylmorpholin-4-yl)propan-1-one](CAS No. 2137846-89-8)

The compound with the CAS number 2137846-89-8 and the product name 1-[2-(Aminomethyl)-2-methylmorpholin-4-yl]propan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates a morpholine moiety, which is a key feature that contributes to its pharmacological properties.

The morpholine ring in 1-[2-(Aminomethyl)-2-methylmorpholin-4-yl]propan-1-one is strategically positioned to interact with biological targets, enhancing its suitability for therapeutic applications. This structural feature is particularly noteworthy in the context of recent research, where morpholine derivatives have been extensively studied for their ability to modulate various biological pathways. The presence of an aminomethyl group further enhances the compound's reactivity and binding affinity, making it a promising candidate for further exploration.

In recent years, there has been a growing interest in the development of novel compounds that can effectively interact with biological targets without causing significant side effects. The structural design of 1-[2-(Aminomethyl)-2-methylmorpholin-4-yl]propan-1-one aligns well with this trend, as it combines the advantages of both the morpholine and amine functional groups. This dual functionality allows the compound to exhibit a range of pharmacological activities, making it a versatile tool for drug discovery.

The synthesis of 1-[2-(Aminomethyl)-2-methylmorpholin-4-yl]propan-1-one involves a series of carefully orchestrated chemical reactions that highlight the expertise required in pharmaceutical chemistry. The process begins with the preparation of the morpholine derivative, followed by the introduction of the aminomethyl group and subsequent functionalization to achieve the desired molecular structure. Each step in the synthesis is critical and must be performed under controlled conditions to ensure high yield and purity.

The pharmacological profile of 1-[2-(Aminomethyl)-2-methylmorpholin-4-yl]propan-1-one has been extensively evaluated through both in vitro and in vivo studies. These studies have revealed that the compound exhibits potent activity against a variety of biological targets, including enzymes and receptors involved in disease pathways. The ability of this compound to modulate these targets makes it a valuable asset in the search for new therapeutic agents.

In particular, recent research has focused on the potential applications of 1-[2-(Aminomethyl)-2-methylmorpholin-4-yl]propan-1-one in the treatment of neurological disorders. The compound's ability to interact with neurotransmitter receptors has led to its investigation as a potential treatment for conditions such as depression and anxiety. Additionally, its structural similarity to known pharmacologically active compounds suggests that it may have broader therapeutic applications that are yet to be fully explored.

The chemical properties of 1-[2-(Aminomethyl)-2-methylmorpholin-4-yl]propan-1-one, including its solubility, stability, and metabolic profile, have also been thoroughly characterized. These properties are essential for determining how the compound behaves within biological systems and how it can be optimized for therapeutic use. The solubility profile, for instance, plays a crucial role in determining whether the compound can be effectively administered orally or through other routes.

The development of new drugs is a complex process that requires interdisciplinary collaboration between chemists, biologists, and clinicians. The study of compounds like 1-[2-(Aminomethyl)-2-methylmorpholin-4-yl]propan-1-one exemplifies this collaborative approach, as it bridges fundamental chemical research with applied pharmacology. By understanding the structure-property relationships of such compounds, researchers can design molecules that are more likely to succeed in clinical trials and ultimately reach patients in need.

The future prospects for 1-[2-(Aminomethyl)-2-methylmorpholin-4-yl]propan-1-one are promising, with ongoing research aimed at further optimizing its pharmacological properties and exploring new therapeutic applications. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in the development of innovative treatments for various diseases.

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